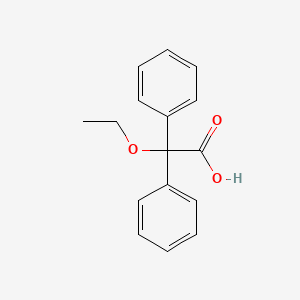
Propyl deca-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes two conjugated double bonds in the deca-2,4-dienoate moiety. It is commonly used in the flavor and fragrance industry due to its pleasant aroma, often described as pear-like .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propyl deca-2,4-dienoate typically involves the esterification of deca-2,4-dienoic acid with propanol. One common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a two-step process. The first step involves the synthesis of deca-2,4-dienoic acid, which can be obtained via the oxidation of deca-2,4-diene. The second step is the esterification of the acid with propanol, using an acid catalyst to drive the reaction to completion .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl deca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include deca-2,4-dienoic acid (oxidation), propyl decanoate (reduction), and various substituted esters or amides (substitution) .
Wissenschaftliche Forschungsanwendungen
Propyl deca-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and conjugated systems.
Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: Widely used in the flavor and fragrance industry, it is an important component in the formulation of perfumes and food flavorings
Wirkmechanismus
The mechanism by which propyl deca-2,4-dienoate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its characteristic pear-like aroma . Additionally, its potential anti-inflammatory effects are thought to involve the inhibition of pro-inflammatory enzymes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl deca-2,4-dienoate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl deca-2,4-dienoate: Contains a methyl group and is used for similar applications in flavors and fragrances.
Uniqueness
Propyl deca-2,4-dienoate is unique due to its specific ester group, which imparts distinct physicochemical properties and a unique aroma profile. Its longer carbon chain compared to methyl and ethyl esters results in different volatility and solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
28316-62-3 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
propyl (2E,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8-,11-10+ |
InChI-Schlüssel |
RKDOXCGYGLYOBV-QNRZBPGKSA-N |
SMILES |
CCCCCC=CC=CC(=O)OCCC |
Isomerische SMILES |
CCCCC/C=C\C=C\C(=O)OCCC |
Kanonische SMILES |
CCCCCC=CC=CC(=O)OCCC |
Dichte |
0.913-0.919 |
Key on ui other cas no. |
84788-08-9 |
Physikalische Beschreibung |
colourless to light pale yellow liquid; Bartlett pear aroma |
Piktogramme |
Irritant |
Löslichkeit |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)

